molecular formula C12H9BrN2O3 B11796717 2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11796717
M. Wt: 309.11 g/mol
InChI Key: HTIPTQOLBHDELU-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a complex organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a bromophenyl group, a methyl group, and a carboxylic acid group attached to a dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multiple steps One common method starts with the bromination of a suitable phenyl precursor to introduce the bromine atom at the desired position This is followed by the formation of the dihydropyridazine ring through cyclization reactions

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenylacetic acid: Similar in structure but lacks the dihydropyridazine ring.

    6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: Similar but without the bromophenyl group.

Uniqueness

2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

2-(2-bromophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C12H9BrN2O3/c1-7-6-8(12(17)18)11(16)15(14-7)10-5-3-2-4-9(10)13/h2-6H,1H3,(H,17,18)

InChI Key

HTIPTQOLBHDELU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC=CC=C2Br

Origin of Product

United States

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